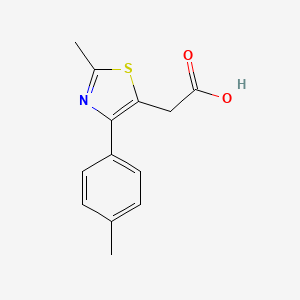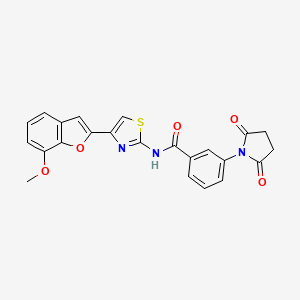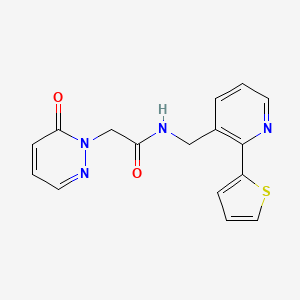![molecular formula C4HBrClN5 B2679024 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine CAS No. 1334136-94-5](/img/structure/B2679024.png)
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine
Vue d'ensemble
Description
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is a chemical compound with the CAS Number: 1334136-94-5 . It has a linear formula of C4HBrClN5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H . The molecular weight of the compound is 234.44 .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at 4°C under nitrogen .Applications De Recherche Scientifique
Synthetic Versatility and Chemical Transformations
The compound 8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidine serves as a versatile synthetic intermediate, enabling the diversification of chemical structures through various reactions. Tang et al. (2014) demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, highlighting their utility in further chemical modifications. These compounds underwent oxidative cyclization and were then subjected to Dimroth rearrangement to produce [1,5-c] analogues. The presence of halogen functionalities on the pyrimidine nucleus significantly enhances their reactivity, allowing for subsequent transformations such as palladium-catalyzed cross-couplings and direct aromatic substitution, thereby showcasing their potential in the synthesis of complex molecular architectures (Tang, Wang, Li, & Wang, 2014).
Antimicrobial and Antitumor Properties
Compounds derived from pyrimidine structures, including 8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidines, have been explored for their biological activities. Sayed et al. (2006) synthesized pyrimidine and pyrimido[2,1-b][1,3]thiazine derivatives, assessing their antimicrobial efficacy. The study revealed that many synthesized compounds exhibited promising antimicrobial activity, suggesting the potential of this compound derivatives in the development of new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGDJYJFZZUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)
![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide](/img/structure/B2678954.png)



![2-Chloro-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]acetamide](/img/structure/B2678959.png)

![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)
![5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2678963.png)
![3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2678964.png)
